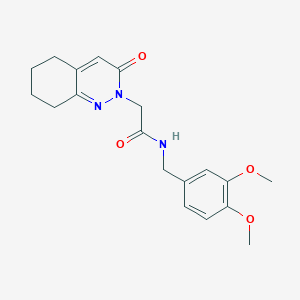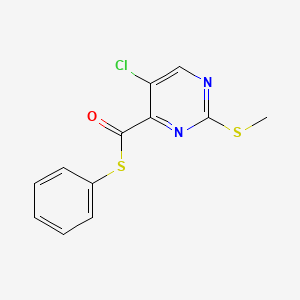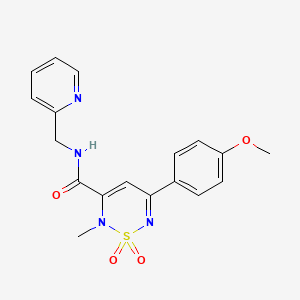![molecular formula C18H20ClN3O B4501705 N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4501705.png)
N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.1294900 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea and its derivatives have been synthesized and characterized to explore their potential applications in organic synthesis and materials science. For instance, the synthesis of N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, using thiourea dioxide presents an efficient method for producing diverse N-substituted-benzene-1,2-diamines with good yields. This method is notable for its environmental friendliness and the production of urea as a by-product, which can be easily separated from the product (Zhong et al., 2020).
Electro-Fenton Degradation
The compound has been studied in the context of Electro-Fenton degradation processes. For example, the degradation of antimicrobials such as triclosan and triclocarban (which shares a similar structure to this compound) by Electro-Fenton systems showcases the potential of such compounds in environmental remediation. The study found efficient degradation pathways, highlighting the role of hydroxyl radicals in the degradation process (Sirés et al., 2007).
Photocatalytic Applications
Research into the simultaneous production of hydrogen and degradation of organic pollutants using TiO2 photocatalysts modified with surface components indicates potential applications in energy and environmental science. Such studies suggest that compounds similar to this compound could be used to enhance photocatalytic processes for environmental cleanup and energy production (Kim et al., 2012).
Nonlinear Optical Properties
The assessment of electrooptic properties of chalcone derivatives suggests that similar compounds could have significant applications in nonlinear optics. The investigation of such properties, including second and third harmonic generation studies, indicates that these materials could be utilized in optoelectronic device fabrications, highlighting their potential in technological applications (Shkir et al., 2018).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-pyrrolidin-1-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-5-7-16(8-6-15)21-18(23)20-13-14-3-9-17(10-4-14)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWBUFDWYZGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


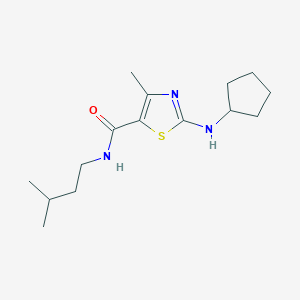
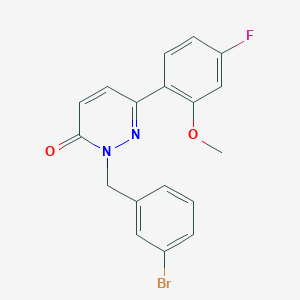
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4501641.png)
![N-[1-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B4501652.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4501657.png)
![1-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B4501667.png)
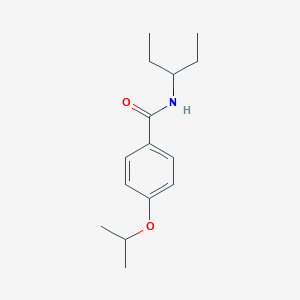
![N-[4-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B4501673.png)
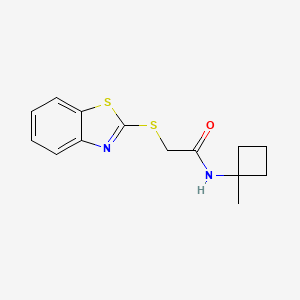
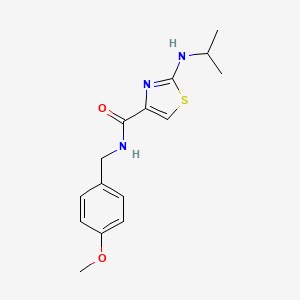
![N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501695.png)
